molecular formula C7H4BrFN2 B1523681 5-Bromo-6-fluoro-1H-benzo[d]imidazole CAS No. 1008360-84-6

5-Bromo-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B1523681
CAS No.: 1008360-84-6
M. Wt: 215.02 g/mol
InChI Key: JNOXZOAZSLHRAA-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on the benzimidazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted anilines with formamide or other suitable reagents. One common method involves the reaction of 4-bromo-2-fluoroaniline with formamide under acidic conditions to yield the desired benzimidazole derivative. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-6-fluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is employed in studies investigating its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Material Science: It is used in the development of novel materials, including organic semiconductors and dyes for solar cells.

    Agrochemicals: The compound is utilized in the synthesis of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication. The exact molecular pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    5-Bromo-1H-benzo[d]imidazole: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.

    6-Fluoro-1H-benzo[d]imidazole: Lacks the bromine substituent, which can influence its properties and applications.

    5,6-Dibromo-1H-benzo[d]imidazole:

Uniqueness: 5-Bromo-6-fluoro-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine substituents on the benzimidazole ring. This combination of substituents can enhance its biological activity and provide distinct chemical properties compared to other similar compounds. The dual substitution pattern allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

5-bromo-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOXZOAZSLHRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682059
Record name 5-Bromo-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008360-84-6
Record name 5-Bromo-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 98 (600 mg, 2.93 mmol) in formic acid (5.0 mL) was heated to reflux overnight. The reaction mixture was concentrated in vacuo to afford a brown oil that was partitioned between EtOAc (300 mL) and a sat'd. aq. NaHCO3 (100 mL). The organic layer was separated, dried (MgSO4), filtered and evaporated in vacuo to afford 550 mg (87%) of 5-bromo-6-fluoro-1H-benzo[d]imidazole (100) as white solid (550 mg, 87%): MS (ESI) m/z=215 [M+1]+.
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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